N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 4-methylphenyl group, and a 4-nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrazole derivatives with different substituents on the phenyl and benzamide groups. Examples include:
- N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
- N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Uniqueness
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-2-6-14(7-3-12)22-18(16-10-27-11-17(16)21-22)20-19(24)13-4-8-15(9-5-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBCQMFMRSHREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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